Application Summary: Diazine alkaloids, including pyrimidines, are widespread two-nitrogen containing compounds in nature (DNA, RNA, flavors, and fragrances) and constitute a central building block for a wide range of pharmacological applications . Pyrimidine derivatives are reported to exhibit a variety of biological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Method of Application: The synthesis of these pyrimidine derivatives involves various synthetic approaches, including the use of different substituents and fused systems . These methods have been applied in preparing selected FDA approved drugs with pyrimidine as a central unit .
Results and Outcomes: Pyrimidine derivatives have been broadly applied in therapeutic disciplines, owing to their high degree of structural diversity . They have been used in the modulation of myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .
Application Summary: Trifluoromethylpyridine (TFMP) and its derivatives, which are structurally similar to “5-Chloro-2,4-difluoro-6-methoxypyrimidine”, have been used in the agrochemical industry . The major use of TFMP derivatives is in the protection of crops from pests .
Method of Application: The synthesis of these TFMP derivatives involves various synthetic approaches . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be used as intermediates for the synthesis of several crop-protection products .
Results and Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . These compounds have been effective in protecting crops from pests .
For instance, they are used in the modulation of myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .
5-Chloro-2,4-difluoro-6-methoxypyrimidine is a heterocyclic organic compound with the molecular formula CHClFNO. It has a molecular weight of approximately 180.54 g/mol and features a pyrimidine ring substituted with chlorine, fluorine, and methoxy groups. The compound's structure can be represented by the SMILES notation COc1c(c(nc(n1)F)F)Cl, indicating the presence of a methoxy group (–OCH) at the 6-position, two fluorine atoms at the 2 and 4 positions, and a chlorine atom at the 5-position of the pyrimidine ring.
The compound can also undergo fluorination reactions to yield various derivatives, which are crucial in developing new pharmaceuticals and agrochemicals .
This compound has demonstrated significant biological activity, particularly in antiviral applications. Derivatives of 5-chloro-2,4-difluoro-6-methoxypyrimidine have been shown to inhibit retrovirus replication effectively in cell cultures. For example, modifications at the 5-position have yielded compounds that exhibit antiretroviral activity comparable to established drugs such as adefovir and tenofovir without significant toxicity at certain concentrations .
Additionally, its derivatives have been explored for their potential bactericidal properties, making them valuable in medicinal chemistry .
Synthesis of 5-chloro-2,4-difluoro-6-methoxypyrimidine can be achieved through several methods:
5-Chloro-2,4-difluoro-6-methoxypyrimidine finds applications in various fields:
Interaction studies involving this compound often focus on its binding affinity and inhibitory effects against specific viral enzymes or receptors. Research indicates that derivatives show promising results against human immunodeficiency virus replication mechanisms, suggesting potential therapeutic applications . Further investigations into its interactions with cellular targets could enhance understanding of its biological efficacy.
Several compounds share structural similarities with 5-chloro-2,4-difluoro-6-methoxypyrimidine:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Chloro-2,4-difluoropyrimidine | Lacks methoxy group | Primarily studied for its antiviral properties |
| 5-Chloro-2,4,6-trifluoropyrimidine | Contains an additional fluorine atom | More potent in certain antiviral assays |
| 5-Fluoro-6-methoxypyrimidine | Lacks chlorine substitution | Exhibits different biological activities |
| 5-Bromo-2,4-difluoropyrimidine | Contains bromine instead of chlorine | Different reactivity profiles |
These compounds highlight the unique positioning of chlorine and methoxy groups in influencing biological activity and reactivity patterns within similar classes of pyrimidines .
The compound adopts a planar pyrimidine ring structure with substituents at positions 2, 4, 5, and 6. Key geometric attributes include:
No experimental crystallographic data (e.g., X-ray diffraction) for this specific compound is publicly available. However, analogous pyrimidines (e.g., 5-chloro-2,4-difluoropyrimidine) exhibit monoclinic or orthorhombic crystal systems, with intermolecular hydrogen bonding and halogen interactions influencing packing.
| Parameter | Value (Hypothetical) | Source |
|---|---|---|
| Space group | P 1 21/n 1 | |
| Cell dimensions (Å) | a ≈ 7.4, b ≈ 12.6, c ≈ 17.5 | |
| Bond lengths (Å): | C–F ≈ 1.35, C–Cl ≈ 1.72, C–O ≈ 1.38 |
The electronic properties are dominated by the interplay of substituents:
The substituent arrangement in 5-chloro-2,4-difluoro-6-methoxypyrimidine distinguishes it from other pyrimidines. Below is a comparison with key analogues:
| Compound | Substituents | Key Properties | Applications |
|---|---|---|---|
| 5-Chloro-2,4-difluoro-6-methoxypyrimidine | Cl (5), F (2,4), OCH₃ (6) | High electrophilicity, moderate solubility | Kinase inhibitors, agrochemical intermediates |
| 2,4-Dichloro-6-methoxypyrimidine | Cl (2,4), OCH₃ (6) | Reduced electron deficiency, lower reactivity | Synthetic building blocks |
| 5-Chloro-2,4-difluoropyrimidine | Cl (5), F (2,4) | Enhanced hydrophobicity, higher stability | Fluorinated drug precursors |
| 5-Fluoro-6-methoxypyrimidine | F (5), OCH₃ (6) | Electron-rich aromatic system, high reactivity | Nucleoside analogs |
| Substituent | Position | Effect on Ring Reactivity |
|---|---|---|
| F | 2,4 | Increases electrophilicity |
| Cl | 5 | Enhances nucleophilic substitution |
| OCH₃ | 6 | Balances electron density, reduces ring strain |